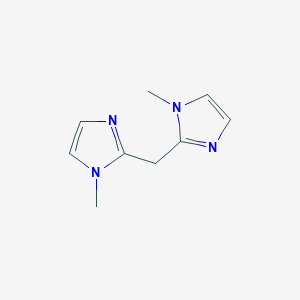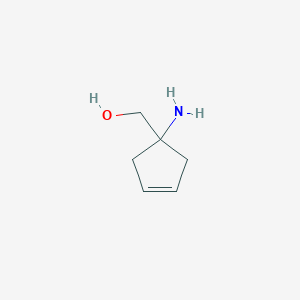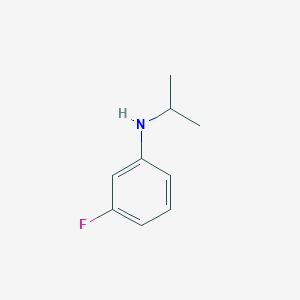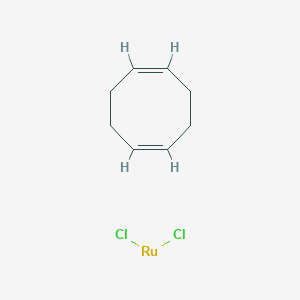
Dichloro(1,5-cyclooctadiene)ruthenium(II)
Overview
Description
Dichloro(1,5-cyclooctadiene)ruthenium(II) is a catalytic reagent used for ruthenium-catalyzed transfer hydrogenation reactions . It is also used with NHC ligand to catalyze greener amide bond formation by dehydrogenative coupling of amines and alcohols .
Synthesis Analysis
The compound [Ru(cod)Cl2]n was synthesized in a one-step process from RuCl3·3H2O in alcohol by adding 1,5-cyclooctadiene as the anion ligand . The yield was 96% .Molecular Structure Analysis
The structure of the complexes has been represented by structural analytical methods like elemental analysis, 1 H-NMR, 13 C-NMR, IR .Chemical Reactions Analysis
This compound is used for ruthenium-catalyzed transfer hydrogenation reactions with dimethylamine borane for reduction of ketones, aldehydes, imines, oximes, nitriles, nitroarenes, and alkenes .Physical And Chemical Properties Analysis
Dichloro(1,5-cyclooctadiene)ruthenium(II) appears as brown to black crystals or crystalline powder . It has a melting point of 205 °C .Scientific Research Applications
Dehydrogenative Coupling of Alcohols and Amines
Dichloro(1,5-cyclooctadiene)ruthenium(II) is used with IMes to catalyze the dehydrogenative coupling of alcohols and amines to form amide bonds . This reaction is crucial in the synthesis of various organic compounds.
Catalyst Precursor
This compound serves as a versatile ruthenium catalyst precursor . As a precursor, it can be used to generate other catalysts for a wide range of chemical reactions.
Greener Amide Bond Formation
In combination with an NHC ligand, Dichloro(1,5-cyclooctadiene)ruthenium(II) can catalyze a greener amide bond formation by dehydrogenative coupling of amines and alcohols . This method is considered “greener” because it reduces the amount of waste produced in the reaction.
Solution Phase Peptide Synthesis
The compound is suitable for solution phase peptide synthesis . Peptide synthesis is a fundamental process in biochemistry, used to create peptides, which are short chains of amino acids.
Transition Metal Catalysts
Dichloro(1,5-cyclooctadiene)ruthenium(II) is part of the category of transition metal catalysts . These catalysts are used in a variety of chemical reactions, including those in the pharmaceutical and petrochemical industries.
Principles of Green Chemistry
The compound aligns with the principles of green chemistry . This means that its use and production are designed to reduce or eliminate the use and generation of hazardous substances.
Mechanism of Action
Target of Action:
The primary target of this compound is its catalytic activity. Specifically, it serves as a catalyst in various chemical reactions. One of its notable applications is in the dehydrogenative coupling of alcohols and amines to form amide bonds. In this context, the compound interacts with the reactants, facilitating the bond formation process .
Mode of Action:
Dichloro(1,5-cyclooctadiene)ruthenium(II) acts as a coordination complex. It coordinates with ligands, such as N-heterocyclic carbenes (NHCs) or other phosphine ligands. These ligands stabilize the ruthenium center and enhance its reactivity. The compound’s mode of action involves the activation of hydrogen atoms in the substrate molecules, allowing for the formation of new chemical bonds. For example, it can catalyze the coupling of alcohols and amines to produce amides .
Action Environment:
Environmental factors, such as solvent choice and reaction conditions, significantly impact the compound’s efficacy. For instance:
Safety and Hazards
Future Directions
properties
IUPAC Name |
cycloocta-1,5-diene;dichlororuthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRVBCXRFYZCPR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(1,5-cyclooctadiene)ruthenium(II) | |
CAS RN |
50982-12-2, 50982-13-3 | |
| Record name | Dichloro[(1,2,5,6-η)-cycloocta-1,5-diene]ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rutheniumdichlor[1,2,5,6-\h)-1,5-cyclooctadien]-, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is notable about the synthesis of Dichloro(1,5-cyclooctadiene)ruthenium(II)?
A1: [] Dichloro(1,5-cyclooctadiene)ruthenium(II), often represented as [Ru(cod)Cl2]n, can be synthesized through a simple one-step process. This involves reacting RuCl3·3H2O with 1,5-cyclooctadiene, which acts as the anion ligand, in an alcohol solution. This method boasts a high yield of 96%, making it an efficient route for obtaining this compound. You can find more details about its synthesis in this paper: .
Q2: How is the structure of Dichloro(1,5-cyclooctadiene)ruthenium(II) confirmed?
A2: [] The structural characterization of Dichloro(1,5-cyclooctadiene)ruthenium(II) is achieved through a combination of analytical techniques. These include:
Q3: What are the catalytic applications of Dichloro(1,5-cyclooctadiene)ruthenium(II)?
A3: [, ] Dichloro(1,5-cyclooctadiene)ruthenium(II) serves as a versatile precursor for various ruthenium complexes used in catalysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




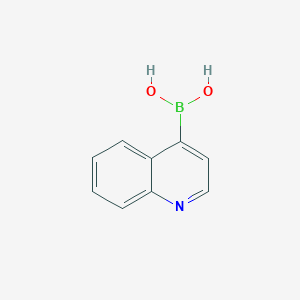
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)
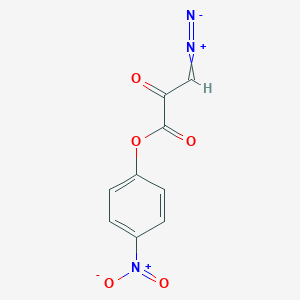
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)


![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
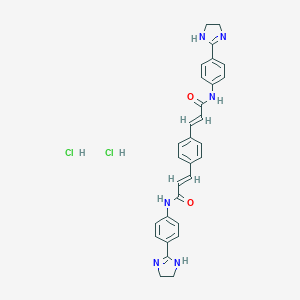
![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)

